3-Phenylprop-2-enal
Overview
Description
Cinnamaldehyde, or 3-phenylprop-2-enal, is an organic compound with the formula C9H8O . It is classified as an aldehyde, which signifies its inclusion in a specific class of organic compounds characterized by the presence of the -CHO group . This chemical compound is the primary constituent that gives cinnamon its flavor and aroma .
Molecular Structure Analysis
The molecule consists of a benzene ring attached to an unsaturated aldehyde . As such, the molecule can be viewed as a derivative of acrolein . Its color is due to the π → π* transition: increased conjugation in comparison with acrolein shifts this band towards the visible .Chemical Reactions Analysis
As an unsaturated aldehyde, cinnamaldehyde exhibits interesting chemical properties. It is susceptible to reactions that involve the carbonyl group (-CHO), such as nucleophilic addition reactions, as well as reactions at the carbon-carbon double bond, such as hydrogenation .Physical And Chemical Properties Analysis
Cinnamaldehyde appears as a yellowish liquid at room temperature and emits a rich, sweet, and spicy aroma that is similar to that of cinnamon . It possesses a boiling point of around 248°C (478°F) and has a density of 1.05 g/cm3 .Mechanism of Action
Cinnamaldehyde has been shown to have antimicrobial properties, capable of combating a variety of pathogens . There’s evidence suggesting that cinnamaldehyde can inhibit the growth of certain bacteria, including Escherichia coli and Listeria monocytogenes . Research also indicates that it may have potential as an anti-cancer agent .
Safety and Hazards
properties
IUPAC Name |
3-phenylprop-2-enal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPRLNWUNMBNBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024835 | |
Record name | 3-Phenylprop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1024835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104-55-2 | |
Record name | Cinnamaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenylprop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1024835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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